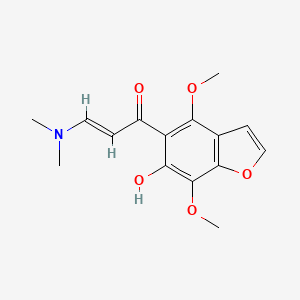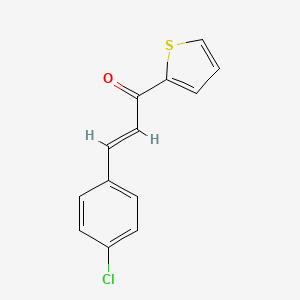
3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, otherwise known as 4-chlorothiophenyl prop-2-en-1-one, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the thiophene compound and is used as a starting material for the synthesis of a variety of organic compounds. This compound has been studied for its potential use in the treatment of various medical conditions, and its biochemical and physiological effects have been investigated.
Aplicaciones Científicas De Investigación
Molecular Structure and Analysis
Molecular Structure and Spectroscopy
The compound 3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one and its derivatives have been extensively studied for their molecular structure using techniques like FT-IR, NMR, and X-ray diffraction. Such studies reveal details about vibrational wavenumbers, geometrical parameters, and crystal structures (Najiya et al., 2014); (Salian et al., 2018); (Volkov et al., 2022).
Electronic Properties and Chemical Reactivity
Research has focused on understanding the electronic properties and chemical reactivity of this compound, including analyses of molecular electrostatic potential, HOMO-LUMO energies, and electron density transfer. These insights are crucial for applications in material science and chemistry (Adole et al., 2020).
Applications in Optoelectronics and Nonlinear Optics
Optoelectronic Applications
Derivatives of 3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one have been synthesized and investigated for their potential in optoelectronic applications. Studies on single crystals, spectroscopic techniques, and analysis of physical properties like thermal stability and hardness number underline their suitability for use in nonlinear and optoelectronic device applications (D et al., 2021).
Nonlinear Optical Properties
The compound has been studied for its nonlinear optical properties. Such properties are essential for the development of materials used in semiconductor devices, and this compound has shown promise in this field (Shkir et al., 2019).
Biological Applications
Antibacterial Activities
Research into derivatives of this compound has demonstrated antibacterial properties, indicating potential applications in the development of new antibacterial agents. Studies include synthesis, structure determination, and evaluation of antibacterial activity against various pathogens (Mehta, 2016).
Molecular Docking and Antimicrobial Activity
The compound and its derivatives have also been examined for their antimicrobial activity through molecular docking studies. This research highlights the compound's interactions with different proteins and its potential in the development of antimicrobial agents (Viji et al., 2020).
Crystallography and Material Science
- Crystal Structure Analysis: Extensive crystallographic studies have been conducted on various derivatives of 3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, revealing insights into their molecular packing, hydrogen bonding, and lattice energy. Such studies are crucial for the development of materials with specific properties (Salian et al., 2016).
Synthesis and Characterization
Synthesis and Reactivity Studies
The synthesis of various derivatives of this compound has been explored, focusing on their reactivity towards different nucleophiles. These studies are important for developing novel compounds with specific functional properties (Pouzet et al., 1998).
Synthesis of Geminally Activated Derivatives
The condensation reactions involving 3-(thiophen-2-yl)prop-2-enals have led to the creation of geminally activated nitro dienes, showcasing the versatility of this compound in synthetic chemistry (Baichurin et al., 2019).
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSHKSGHHCPPDV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218848 | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
CAS RN |
79442-37-8 | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79442-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




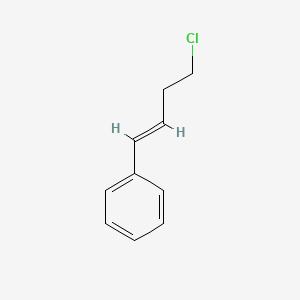
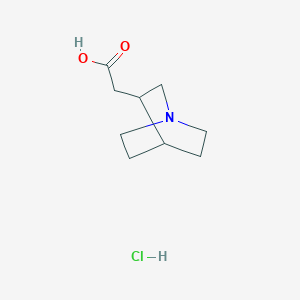
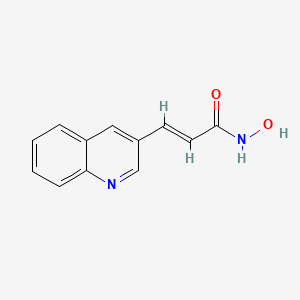
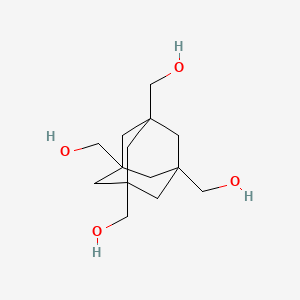
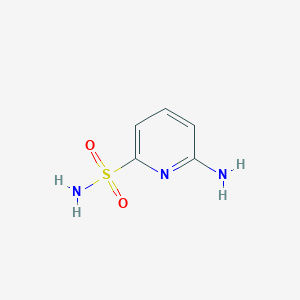

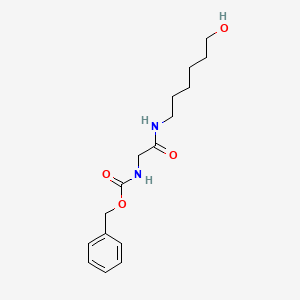

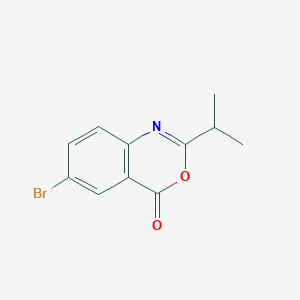
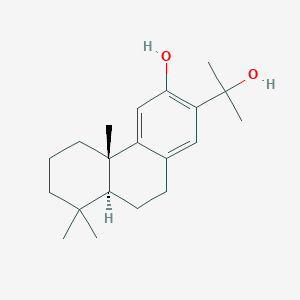
![(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3038130.png)

